molecular formula C7H15Cl2N5 B2744428 1-(2-Methyltriazol-4-yl)piperazine;dihydrochloride CAS No. 2580190-99-2

1-(2-Methyltriazol-4-yl)piperazine;dihydrochloride

Cat. No.: B2744428
CAS No.: 2580190-99-2
M. Wt: 240.13
InChI Key: LUOMXOWJKCYOPI-UHFFFAOYSA-N
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Description

1-(2-Methyltriazol-4-yl)piperazine;dihydrochloride is a versatile chemical compound widely used in scientific research. It is known for its applications in medicinal chemistry, drug discovery, and neuropharmacology. This compound is characterized by the presence of a piperazine ring substituted with a methyltriazole group, which imparts unique chemical and biological properties.

Scientific Research Applications

1-(2-Methyltriazol-4-yl)piperazine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Medicine: It plays a crucial role in drug discovery, especially in the design of neuropharmacological agents and other therapeutic compounds.

    Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Preparation Methods

The synthesis of 1-(2-Methyltriazol-4-yl)piperazine;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting product is then deprotected to yield the desired piperazine derivative .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis have also been employed to produce this compound .

Chemical Reactions Analysis

1-(2-Methyltriazol-4-yl)piperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

1-(2-Methyltriazol-4-yl)piperazine;dihydrochloride can be compared to other piperazine derivatives, such as:

    Trimetazidine: Used for angina pectoris, it has a similar piperazine core but different substituents, leading to distinct pharmacological properties.

    Sildenafil: Known for its use in treating erectile dysfunction, it also contains a piperazine ring but with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other piperazine derivatives.

Conclusion

This compound is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a versatile tool for the development of new pharmaceuticals and other chemical products.

Properties

IUPAC Name

1-(2-methyltriazol-4-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c1-11-9-6-7(10-11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOMXOWJKCYOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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